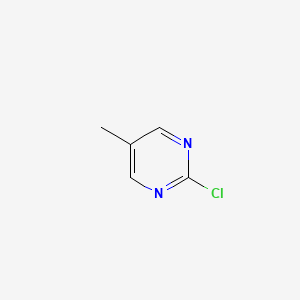

2-Chloro-5-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. lookchem.comguidechem.com It forms the structural backbone of nucleobases such as cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. lookchem.com This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it can interact with a wide range of biological targets. guidechem.com Consequently, pyrimidine derivatives are integral to a vast number of therapeutic agents, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. guidechem.comsihaulichemicals.com The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and efficacy. researchgate.net

Overview of Halogenated Pyrimidine Derivatives in Contemporary Research

The introduction of halogen atoms to the pyrimidine scaffold dramatically enhances its chemical reactivity and biological potential. Halogenated pyrimidines are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The chlorine atom, for instance, acts as an excellent leaving group, facilitating nucleophilic substitution reactions and enabling the construction of more complex molecules. smolecule.com Recent studies have highlighted that halogenation can improve the binding affinity of molecules to their biological targets and enhance their antimicrobial and antibiofilm capabilities. fishersci.fi For example, certain halogenated pyrimidines have shown significant inhibitory effects against pathogens like Staphylococcus aureus and Enterohemorrhagic Escherichia coli (EHEC). fishersci.ficaming.com This has spurred considerable research into developing novel halogenated pyrimidine derivatives as potential therapeutic agents.

Rationale for Focused Research on 2-Chloro-5-methylpyrimidine within Heterocyclic Chemistry

Within the broad class of halogenated pyrimidines, this compound (CAS Number: 22536-61-4) has emerged as a compound of particular interest. smolecule.comchemimpex.com Its structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position, makes it a versatile and valuable building block for synthesizing a wide array of more complex molecules. lookchem.comsmolecule.com The chlorine atom provides a reactive handle for nucleophilic substitutions and cross-coupling reactions, while the methyl group can influence the molecule's solubility and steric interactions with biological targets. smolecule.com This compound serves as a key intermediate in the production of various pharmaceuticals, including antiviral and anticancer drugs, as well as agrochemicals. chemimpex.commade-in-china.com The high demand for these end-products drives the focused research on optimizing the synthesis and exploring the reactivity of this compound. guidechem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMCBSTMFKLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342432 | |

| Record name | 2-Chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-61-4 | |

| Record name | 2-Chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Elaboration of 2 Chloro 5 Methylpyrimidine

The preparation of 2-Chloro-5-methylpyrimidine is a critical process, with several methods developed to ensure efficient and high-yield production. A common and effective laboratory-scale synthesis starts from 2,4-dichloro-5-methylpyrimidine (B13550).

One established method involves the selective reduction of 2,4-dichloro-5-methylpyrimidine using zinc powder. guidechem.com In a typical procedure, a suspension of 2,4-dichloro-5-methylpyrimidine and activated zinc in water is heated at reflux for several hours. guidechem.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). Following the consumption of the starting material, the reaction mixture is cooled and filtered. The product, this compound, is then extracted and purified. guidechem.com Variations of this method exist, utilizing different solvent systems such as benzene/water or tetrahydrofuran (B95107) (THF) with acetic acid, all achieving good yields. guidechem.com

Reactivity and Derivatization Chemistry of 2 Chloro 5 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the electronegative chlorine atom at the 2-position, renders this position highly susceptible to nucleophilic attack. smolecule.com This reactivity is a cornerstone of its utility in synthetic chemistry.

Displacement of the 2-Chloro Substituent

The chlorine atom at the C-2 position of 2-chloro-5-methylpyrimidine is a good leaving group, readily displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a fundamental transformation for this compound, allowing for the introduction of diverse functional groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and its rate is influenced by the electron-withdrawing or -donating nature of other substituents on the pyrimidine ring. researchgate.net

Introduction of Amine, Thiol, and Alkoxide Functionalities

A wide range of nucleophiles can be employed to displace the 2-chloro substituent, leading to a diverse set of derivatives.

Amines: Primary and secondary amines react with this compound to form 2-amino-5-methylpyrimidine derivatives. These reactions are often carried out in polar solvents and may be facilitated by the use of a base to neutralize the hydrogen chloride generated. For instance, the reaction with piperidine (B6355638) would yield 2-(piperidin-1-yl)-5-methylpyrimidine.

Thiols: Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that readily displace the 2-chloro group to afford 2-thioether-5-methylpyrimidines. For example, reaction with sodium thiomethoxide would produce 2-(methylthio)-5-methylpyrimidine. The synthesis of 2-chloro-5-methylthiopyrimidine has been reported, highlighting its use as an intermediate for active compounds. google.com

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form 2-alkoxy-5-methylpyrimidine derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.

The table below summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product |

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-methylpyrimidine |

| Thiol | Sodium thiomethoxide | 2-(Methylthio)-5-methylpyrimidine |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-methylpyrimidine |

Transformations Involving the 5-Methyl Group

The methyl group at the 5-position, while less reactive than the 2-chloro substituent, offers another site for chemical modification, further expanding the synthetic utility of this compound.

Selective Side-Chain Halogenation (e.g., to 2-Chloro-5-chloromethylpyridine)

The methyl group can undergo free-radical halogenation to introduce one or more halogen atoms. A particularly important transformation is the selective chlorination to produce 2-chloro-5-(chloromethyl)pyrimidine (B173279). google.comscispace.com This reaction is typically carried out using elemental chlorine in the presence of a radical initiator, such as benzoyl peroxide, or under UV irradiation. googleapis.comgoogle.com The reaction can be challenging to control, as over-chlorination can lead to the formation of di- and trichloromethyl byproducts. google.com The resulting 2-chloro-5-(chloromethyl)pyrimidine is a valuable intermediate, as the chloromethyl group is itself susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. For example, it can be used in the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. chemicalbook.com

A method for the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) involves the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride. prepchem.com

Oxidation and Reduction of the Methyl Moiety

The 5-methyl group can also be subjected to oxidation and reduction reactions.

Oxidation: Oxidation of the methyl group can lead to the formation of 2-chloro-5-formylpyrimidine or 2-chloro-5-carboxypyrimidine, depending on the oxidizing agent and reaction conditions. For instance, oxidation of the related 2-chloro-5-methylpyridine (B98176) to its hydroxymethyl derivative can be achieved in a two-step process involving oxidation to the aldehyde followed by reduction.

Reduction: While the methyl group is already in a reduced state, this section would typically cover the reduction of derivatives where the methyl group has been previously functionalized. For example, a chloromethyl group could be reduced back to a methyl group.

Electrophilic Aromatic Substitution and Directed Metalation

The pyrimidine ring is generally electron-deficient and therefore not highly reactive towards electrophilic aromatic substitution. However, under certain conditions, such reactions can be achieved.

Directed ortho-metalation (DoM) presents a powerful strategy for the functionalization of aromatic rings. harvard.edubaranlab.org This technique relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position, creating a nucleophilic site for subsequent reaction with an electrophile. baranlab.org While the chloro and methyl groups on this compound are not strong directing groups, the nitrogen atoms in the pyrimidine ring can influence the regioselectivity of metalation. researchgate.net

For related pyridine (B92270) systems, metalation of 2-chloropyridine (B119429) at the 5-position has been achieved using organometallic reagents, followed by reaction with an acylating agent. While specific examples for this compound are less common in the provided search results, the principles of directed metalation suggest that lithiation could potentially occur at the 4- or 6-position, depending on the reaction conditions and the specific organolithium reagent used. This would open up avenues for introducing a variety of substituents at these positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position of the pyrimidine ring is a key reactive site, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds, allowing for the introduction of diverse aryl and other organic fragments onto the pyrimidine core.

Suzuki Aryl Coupling Reactions for Pyridine Ring Derivatization

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that pairs organoboron compounds with organohalides. lumenlearning.comconsensus.app In the case of this compound, this reaction provides an effective method for arylating the pyrimidine ring. guidechem.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple this compound with various aryl or heteroaryl boronic acids or their esters. lumenlearning.comscience.gov This method facilitates the docking of the pyrimidine ring with other aromatic heterocycles under generally mild conditions. guidechem.com

A specific example involves the reaction of this compound with 3,4-dihydro-2H-pyran-6-boronic acid pinacol (B44631) ester. ambeed.com This transformation is efficiently catalyzed by a palladium complex in the presence of a phosphine (B1218219) ligand and a base. ambeed.com

| Reactants | Catalyst System | Solvent/Base | Conditions | Product |

|---|---|---|---|---|

| This compound and 3,4-dihydro-2H-pyran-6-boronic acid pinacol ester | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and Tricyclohexylphosphine | 1,4-Dioxane / Aqueous Potassium Phosphate (K₃PO₄) | 100°C, 24h, Inert Atmosphere | 2-(3,4-Dihydro-2H-pyran-6-yl)-5-methylpyrimidine |

The versatility of the Suzuki reaction allows for the synthesis of a wide array of biaryl and heteroaryl-pyrimidine structures, which are significant scaffolds in medicinal chemistry and materials science. mdpi.com

Other Palladium-Catalyzed Coupling Protocols (e.g., Negishi Cross-Coupling)

Beyond the Suzuki reaction, other palladium-catalyzed protocols are effective for derivatizing the this compound scaffold. The Negishi cross-coupling, which utilizes organozinc reagents, is a notable alternative. lumenlearning.com This reaction is particularly useful for creating carbon-carbon bonds with various organic halides.

A practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine, a related structure, was developed using a Negishi cross-coupling between an in-situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. researchgate.net The reaction was catalyzed by Pd(PPh₃)₄ and allowed for the preparation of the product on a kilogram scale without the need for chromatography. researchgate.net Modified Negishi reactions have also been employed to synthesize 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines. chemsrc.com

Furthermore, a one-pot procedure involving directed ortho-lithiation, zincation, and Negishi cross-coupling has been developed for the synthesis of complex heterocyclic systems like benzofuropyridines from substrates such as 2-fluoro-5-methylpyridine. acs.org This highlights the robustness of the Negishi protocol in multi-step, single-pot syntheses. acs.org

| Reaction | Organometallic Reagent | Key Features | Reference Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., Boronic Acids/Esters) | Stable, non-toxic reagents; mild conditions. | Coupling of this compound with boronic esters. ambeed.com |

| Negishi Cross-Coupling | Organozinc | High reactivity and functional group tolerance. | Synthesis of 2,2'-bipyridines from 2-chloropyridines. chemsrc.com |

Functional Group Interconversions and Condensation Reactions

Functional group interconversions expand the synthetic utility of this compound beyond C-C bond formation, allowing for the introduction of various heteroatom-containing moieties.

Hydroxylation and Esterification Processes

The methyl group on the pyrimidine ring can be functionalized through oxidation processes. One method for the hydroxylation of the methyl group on related aromatic heterocycles, such as 2-chloro-5-methylpyridine, involves the use of microorganisms. google.com For instance, Pseudomonas putida can hydroxylate the methyl group to the corresponding hydroxymethyl derivative. google.com Chemical methods for analogous pyridines include a two-step process involving oxidation of the methyl group to a carbaldehyde, followed by reduction to the hydroxymethyl group.

Formation of Imine Derivatives from Carbaldehyde Precursors

The formation of imines, or Schiff bases, requires a carbaldehyde precursor. This is typically achieved by the oxidation of the methyl group of this compound to an aldehyde, such as this compound-4-carbaldehyde. jwpharmlab.com These carbaldehyde derivatives are reactive intermediates for condensation reactions.

The synthesis of imines from the analogous 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) has been demonstrated to proceed conveniently and in excellent yields. researchgate.net The general procedure involves the direct reaction of the carbaldehyde with a primary amine, often with gentle heating. researchgate.net This reaction can be applied to a wide range of aliphatic and aromatic amines to produce a diverse library of imine derivatives. researchgate.net The formation of the imine bond is a condensation reaction where water is eliminated. researchgate.net

| Amine Reactant | Reaction Time (hr) | Yield (%) | Product (Imine Derivative) |

|---|---|---|---|

| n-Hexylamine | 1 | 98 | N-(2-chloro-5-methylpyridin-3-ylmethylene)hexan-1-amine |

| 4-Fluoroaniline | 2 | 98 | N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-fluoroaniline |

| 4-Chloroaniline | 2 | 95 | 4-chloro-N-(2-chloro-5-methylpyridin-3-ylmethylene)aniline |

| 4-Bromoaniline | 2 | 96 | 4-bromo-N-(2-chloro-5-methylpyridin-3-ylmethylene)aniline |

| 4-Nitroaniline | 3 | 60 | N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-nitroaniline |

This methodology is directly translatable to pyrimidine carbaldehydes for the synthesis of a corresponding series of this compound imines.

Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-5-methylpyrimidine as a Scaffold for Bioactive Molecules

This compound is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. chemimpex.comlookchem.com Its unique structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position, makes it a valuable precursor for developing novel pharmaceutical agents. lookchem.com The pyrimidine (B1678525) core is a key feature in many naturally occurring compounds, including the nucleobases of DNA and RNA, which likely contributes to its biological and therapeutic significance. researchgate.netnih.gov In medicinal chemistry, this compound is a key intermediate for creating derivatives with potential applications as anticancer, antiviral, and antimicrobial agents. chemimpex.comgsconlinepress.com

The design of drug candidates often involves using this compound as a starting material for multi-step syntheses. bohrium.com Researchers utilize its reactivity to introduce various functional groups and build more complex molecular architectures. For instance, a series of 1,2,3-triazole incorporated pyrimidine-benzoxazole derivatives were synthesized starting from this compound, involving reactions like Suzuki cross-coupling. bohrium.com

Another approach involves the synthesis of pyrimidine dihydroquinoxalinone derivatives. These compounds were designed to enhance binding to the colchicine (B1669291) site on tubulin, a validated target for cancer therapy. By introducing hetero-atom substituents at the C2 position of the pyrimidine ring, researchers aimed to improve the potency and therapeutic properties of the parent compound. nih.gov

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potential USP1/UAF1 deubiquitinase inhibitors for non-small cell lung cancer also highlights the utility of the pyrimidine scaffold. These syntheses often start with 2,4-dichloro-5-methylpyrimidine (B13550), a closely related precursor, and involve sequential nucleophilic substitution and Suzuki coupling reactions to build the final molecules. nih.gov

The general synthetic strategy often involves a nucleophilic aromatic substitution (SNAr) reaction at the reactive chloro-position of the pyrimidine ring. This allows for the introduction of various amines, anilines, or other nucleophiles, which is a key step in building a library of diverse derivatives for biological screening. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of pyrimidine derivatives. These investigations reveal how the type and position of substituents on the pyrimidine ring influence the molecule's pharmacological properties. researchgate.netnih.gov

For pyrimidine-based inhibitors, SAR analysis has shown that modifications at several key positions can dramatically affect potency. In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, it was found that the 5-methyl group on the pyrimidine core was optimal. nih.gov Moving the methyl group to the 6-position resulted in a decrease in potency, while other small substituents like OMe, F, and SMe at the 5-position were well-tolerated. nih.gov

In another study on pyrazolo[3,4-d]pyrimidine derivatives, SAR analysis focused on four positions: the N-1 position of the pyrazole (B372694) ring, the linker atom at the 4-position, the bridge connecting two aromatic rings, and the substituents on the second ring. acs.org This systematic modification led to the discovery of compounds with high potency against specific cancer cell lines. acs.org

For pyrido[2,3-d]pyrimidine (B1209978) derivatives, SAR studies indicated that substitution on the phenyl moiety significantly impacted anticancer activity against MCF-7 and HepG2 cells. It was observed that electron-withdrawing groups, such as a 4-chloro substituent, on the phenyl ring led to greater anticancer activity compared to electron-donating groups. semanticscholar.org Furthermore, the absence of a methyl group at the C-2 position of the pyrimidine moiety was found to be more favorable for activity against HepG2 cells. semanticscholar.org

These detailed SAR studies provide a rational basis for the design of more effective and selective drug candidates based on the this compound scaffold. nih.govekb.eg

Pharmacological Activities of Synthesized Derivatives

Derivatives synthesized from pyrimidine scaffolds, including this compound, have demonstrated significant potential as anticancer and antitumor agents. researchgate.net The pyrimidine nucleus is a promising lead structure for the development of compounds to treat various cancers. researchgate.netnih.gov

Numerous studies have evaluated the efficacy of pyrimidine derivatives against a panel of human cancer cell lines. Pyrimidine pyrazoline-anthracene derivatives have shown broad-spectrum anticancer activity against hepatocellular carcinoma cell lines HepG2 and Huh-7. gsconlinepress.com Similarly, certain pyrazole-based kinase inhibitors demonstrated potent antiproliferative effects against HepG2 and Huh-7 cells, with IC₅₀ values in the nanomolar to low micromolar range. mdpi.com

The table below summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

| Pyrimidine pyrazoline-anthracene derivatives | HepG2, Huh-7 | Showed broad-spectrum anticancer action. | gsconlinepress.com |

| Pyrido[2,3-d]pyrimidine carboxylate derivatives | HeLa, HepG2 | Lethal dose (LC₅₀) > 100 µg/ml. | gsconlinepress.com |

| Pyrazole-based Kinase Inhibitor (Compound 24) | HepG2, Huh-7 | 0.05 µM, 0.065 µM | mdpi.com |

| Fused Pyridine (B92270) Derivatives (Compound 3l) | MDA-MB-231 | 5 ± 0.25 µM | researchgate.net |

| Fused Pyridine Derivatives (Compound 3e) | MDA-MB-231 | 5 ± 0.5 µM | researchgate.net |

| DDX3X Inhibitor (BA103) | HepG2, U87 | Showed low micromolar CC₅₀ values. | unisi.it |

| Cyanopyridone Derivative (5a) | HepG2 | 2.71 ± 0.15 µM | semanticscholar.org |

| Pyridopyrimidine Derivative (6b) | HepG2 | 2.68 ± 0.14 µM | semanticscholar.org |

| Pyrazole-based Inhibitor (Compound 17) | HeLa, HepG2 | 11.8 µM, 10.8 µM | mdpi.com |

In vivo studies have also confirmed the antitumor potential of these compounds. For example, a chlorin (B1196114) derivative demonstrated significant inhibition of tumor growth in an esophageal cancer model in mice. nih.gov

The anticancer effects of this compound derivatives are often mediated by their interaction with specific molecular targets within oncogenic signaling pathways. One such target is the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR3, which is a known therapeutic target in bladder cancer. gsconlinepress.com Research indicates that pyrimidine derivatives can be potent inhibitors of FGFR3. gsconlinepress.comgoogle.com SAR studies have shown that specific substitutions, such as adding fluorine atoms to an attached phenyl ring or modifying linkers at the C5-position of the pyrimidine scaffold, can enhance FGFR3 inhibitory activity. gsconlinepress.com A series of 2,4,5-trisubstituted pyrimidine derivatives were discovered as irreversible FGFR inhibitors that target gatekeeper mutations, showing robust anti-tumor activity in xenograft models. nih.gov

Another key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Several pyrimidine derivatives have been shown to trigger apoptosis by activating caspases, which are crucial mediators of this process. nih.gov Specifically, pyrimidine pyrazoline-anthracene derivatives were found to significantly activate caspase 3/7 in HepG2 and Huh-7 cells. gsconlinepress.com Similarly, a study on macrocyclic chelators with methylpyridine arms demonstrated that they induce apoptosis in B-cell lines through the activation of caspases 3/7. rsc.org The activation of these executioner caspases is a hallmark of the apoptotic cascade, leading to the dismantling of the cancer cell. nih.govresearchgate.net

Anticancer and Antitumor Agents

Development of Analogs for Targeted Drug Delivery (e.g., Porphyrin Conjugates)

Targeted drug delivery aims to enhance the efficacy of therapeutic agents by concentrating them at the site of action, thereby minimizing off-target effects and reducing damage to healthy cells. google.com One promising strategy involves conjugating active drug molecules to targeting moieties that have a high affinity for specific tissues, such as cancer cells. google.comguidechem.com

Porphyrins and their analogs are particularly attractive for this purpose due to their ability to selectively accumulate in tumor tissues. guidechem.comnih.gov This property has been exploited to transport analogs of this compound to cancer cells. Research has shown that conjugating this compound with chlorophenyl porphyrin results in compounds with significant inhibitory effects against HeLa cervical cancer cells in vitro. guidechem.com The porphyrin acts as a carrier, delivering the pyrimidine-based cytotoxic agent directly to the malignant tissue. guidechem.com This approach of linking porphyrinoids with cytotoxic drugs represents a growing field in the development of selective cancer therapies. acs.org The unique chemical properties of expanded porphyrins like texaphyrins, which can form stable complexes with various metals, also make them attractive candidates for creating tumor-targeting conjugates. nih.gov

Anti-infective Compounds

The pyrimidine nucleus is a fundamental component of many compounds developed to combat infectious diseases. Derivatives of this compound have been investigated for their efficacy against a spectrum of pathogens, including bacteria, fungi, viruses, and mycobacteria. rsc.orgresearchgate.net

Antibacterial and Antifungal Efficacy

Derivatives of methylpyrimidine have demonstrated notable antibacterial and antifungal activities. nano-ntp.com In various studies, these compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

For instance, a series of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. nano-ntp.com Using the disc diffusion method, these compounds were tested against bacteria such as Bacillus subtilis, Bacillus pumilus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans. nano-ntp.com Some derivatives showed encouraging activity, particularly against P. aeruginosa. nano-ntp.com Similarly, other research has focused on novel pyrimidine derivatives that exhibit fungicidal activity against various phytopathogenic fungi, with some compounds showing potency equal to or greater than commercial fungicides. mdpi.com

The antimicrobial potential is often enhanced by creating metal complexes or by substitution with other heterocyclic rings. dergipark.org.tr Thiazole-containing pyrimidine derivatives, for example, have shown strong antifungal activity. wjbphs.com

| Compound Type | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 2-amino-4-(substituted phenylamino)-6-methylpyrimidines | Pseudomonas aeruginosa | Encouraging antibacterial action | nano-ntp.com |

| Methylpyrimidine derivatives | Candida albicans | Moderate antifungal activity | nano-ntp.com |

| Novel pyrimidine derivatives | Various phytopathogenic fungi | Significant fungicidal activity, some exceeding controls | mdpi.com |

| Pyrimidine-thiazole hybrids | Candida albicans, Staphylococcus aureus | Strong antifungal and antibacterial activity reported for some derivatives | wjbphs.com |

| Sulfonylurea derivatives of 2-aminopyrimidines | Candida albicans, Saccharomyces cerevisiae | Activity against fungal infections | nih.gov |

Antiviral and Antitubercular Potential

Pyrimidine derivatives are a cornerstone in the development of antiviral therapies, particularly as nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.netmdpi.com The modification of existing antiviral drugs, such as azidothymidine (AZT), which contains a methylpyrimidine core, can lead to novel classes of NRTIs. mdpi.com The formation of 1,2,3-triazole derivatives from AZT has been shown to produce compounds with the potential to inhibit multiple HIV-1 enzymes, including reverse transcriptase, integrase, and protease. mdpi.com

In addition to antiviral applications, the pyrimidine scaffold is crucial in the search for new antitubercular agents. rsc.org Derivatives of 2-chloropyrimidine-4,5-diamine (B81863) have been evaluated against Mycobacterium tuberculosis (MTB). Certain derivatives exhibited significant antitubercular activity, with minimum inhibitory concentrations (MICs) that identify them as potential lead compounds for further development in treating tuberculosis. The broad biological activity of pyrimidine-based compounds underscores their importance in addressing various infectious diseases. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Properties

Numerous pyrimidine derivatives have been synthesized and evaluated for their potential to treat inflammation and pain. rsc.orgresearchgate.net The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory pathway. rsc.org By suppressing COX-2 activity, these agents reduce the production of prostaglandins (B1171923) like PGE₂, thereby alleviating inflammation and pain. rsc.org

Research has highlighted several pyrimidine-based compounds with potent anti-inflammatory effects. For example, certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by strongly inhibiting COX-2, with IC₅₀ values comparable to the standard drug celecoxib. rsc.org Similarly, some pyrimidine-pyridine hybrids and polysubstituted pyrimidines have demonstrated a strong inhibitory effect on the COX-2 enzyme and PGE₂ generation. rsc.org

One study reported the synthesis of 2-thiopyrimidine derivatives, with one compound in particular, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione, showing good anti-inflammatory (37.4% inhibition at 100 mg/kg) and analgesic activity (75% at 100 mg/kg). researchgate.net The development of pyrimidine derivatives as anti-inflammatory and analgesic agents continues to be an active area of research. researchgate.net

| Compound Class | Target | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine (Compound 5) | COX-2 | 0.04 ± 0.09 μmol | rsc.org |

| Pyrano[2,3-d]pyrimidine (Compound 6) | COX-2 | 0.04 ± 0.02 μmol | rsc.org |

| Pyrimidine-pyridine hybrid (Compound 27) | COX-2 | 0.62 μM | rsc.org |

| Pyrimidine-pyridine hybrid (Compound 29) | COX-2 | 0.25 μM | rsc.org |

| Polysubstituted pyrimidine (Compound 32) | PGE₂ Generation | 0.003 μM | rsc.org |

| Celecoxib (Standard Drug) | COX-2 | 0.04 ± 0.01 μmol / 1.11 μM | rsc.org |

Central Nervous System (CNS) Active Agents

The pyrimidine structure is present in various compounds that act on the central nervous system, exhibiting effects such as anxiolytic and anticonvulsant activities. researchgate.net

Anxiolytic and Anticonvulsant Activities

The pyrimidine scaffold is a key component in the development of agents targeting CNS disorders. researchgate.net For instance, barbiturates, a class of drugs derived from barbituric acid (a pyrimidine derivative), are known for their sedative and anticonvulsant properties. mdpi.com

More recent research has focused on creating novel pyrimidine derivatives with improved therapeutic profiles. A series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides were synthesized and screened for anticonvulsant activity. japsonline.com In a pentylenetetrazole-induced seizure model, one derivative, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, demonstrated the highest activity by reducing seizure severity and increasing their latency. japsonline.com Other studies have synthesized 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, with several compounds showing protective effects against pentylenetetrazole-induced seizures. nih.gov The structural versatility of the pyrimidine ring continues to make it a valuable starting point for designing new CNS-active agents. researchgate.netnih.gov

Antidepressant Potential

The pyrimidine scaffold is a core structure in many therapeutic agents and has been reported to possess medicinal properties relevant to central nervous system (CNS) agents and antidepressants. mdpi.com While direct studies on the antidepressant effects of this compound itself are not extensively detailed in the provided research, the broader class of pyrimidine derivatives has shown promise in this area. For instance, the multicomponent condensation reaction of uracil (B121893) analogs, which are also pyrimidine derivatives, can yield products with antidepressant activity. rsc.org Furthermore, research into other nitrogen-containing heterocyclic compounds has led to the synthesis of novel derivatives with significant antidepressant-like activity. For example, a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated, with some compounds showing potent antidepressant-like activity in forced swimming test models. nih.gov Similarly, novel 2-chloro-8-methylquinoline (B1592087) amine derivatives were synthesized and screened, with several compounds significantly reducing immobility time in forced swim tests in rats, a common indicator of antidepressant effects. nih.gov These findings underscore the potential of heterocyclic structures, including pyrimidine derivatives, as a basis for developing new antidepressant agents. mdpi.comnih.govnih.gov

Cardiovascular and Metabolic Applications (e.g., PCSK9 Inhibitors, Glycosidase Inhibitors)

Derivatives of this compound have been investigated for their potential in treating cardiovascular and metabolic diseases.

PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and inhibiting its function is a modern therapeutic strategy for lowering LDL cholesterol. google.comnih.gov A patent discloses that a series of compounds containing a methylthio pyrimidine structure are synthesized using 2-chloro-5-methylthio pyrimidine as a starting material and are being researched as PCSK9 inhibitors. google.com These inhibitors are crucial as elevated PCSK9 levels lead to the degradation of LDL receptors, and monoclonal antibodies that block PCSK9 have been successful in significantly lowering LDL levels. google.comnih.gov

Glycosidase Inhibitors: Glycosidase inhibitors are a class of drugs used to manage hyperglycemia. tandfonline.comgoogle.com Research has shown that 2-chloro-5-methylthio pyrimidine can be used as a raw material to synthesize active compounds studied as glycosidase inhibitors. google.com In separate research, benzimidazole (B57391) derivatives synthesized using 2-chloro-5-methylpyridine-3-carboxaldehyde, a related heterocyclic aldehyde, exhibited potent inhibition of yeast and rat intestinal α-glucosidase enzymes. tandfonline.comtandfonline.com Specifically, one compound showed 95.6% inhibition of yeast α-glucosidase and 75.3% inhibition of rat intestinal α-glucosidase. tandfonline.com

Modulators of Ion Channels and Receptors (e.g., TRPV4 Antagonists)

The this compound scaffold is also utilized in the development of modulators for ion channels and receptors, which are critical targets in drug discovery.

TRPV4 Antagonists: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is implicated in pain signaling. smolecule.com The synthesis of an active compound from 2-chloro-5-methylthiopyrimidine as a starting material has been studied for its potential as a TRPV4 antagonist for pain treatment. google.com Other pyrimidine derivatives, such as those derived from 2-Chloropyrimidine-5-carboxylic Acid, have also been used in the synthesis of novel TRPV4 antagonists. smolecule.com GSK2193874 is an example of a potent and selective, orally active TRPV4 antagonist that has demonstrated efficacy in animal models. medchemexpress.com

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

Understanding the molecular mechanisms of a compound is crucial for rational drug design. For this compound and its derivatives, this involves studying their structural, electronic, and reactive properties.

A detailed theoretical study on this compound was conducted using density functional theory (DFT) to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net Such quantum chemical calculations help in understanding the molecule's stability, which arises from hyperconjugative interactions and charge delocalization, as analyzed by natural bond orbital (NBO) analysis. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the charge transfer within the molecule and its reactivity. researchgate.net

The mechanism of action for many pyrimidine derivatives involves the strategic placement of functional groups that influence their biological activity. smolecule.com The chlorine atom at the C2 position enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions, a common step in synthesizing more complex derivatives. smolecule.com The methyl group at the C5 position can provide steric bulk and modulate the compound's lipophilicity and binding affinity. smolecule.com

In medicinal applications, derivatives of this compound may function as enzyme inhibitors or receptor modulators. The pyrimidine core can interact with biological targets, and its functional groups can form specific interactions. For example, the aldehyde group in a derivative like 2-Chloro-5-methylpyridine-3-carbaldehyde (B1588787) can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. Similarly, the chloromethyl group in compounds like 5-(Chloromethyl)-2-methylpyrimidine can form covalent bonds with nucleophilic sites in proteins or nucleic acids, altering their structure and function.

Table 1: Investigated Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Target/Application | Derivative/Starting Material | Research Finding | Citation |

|---|---|---|---|---|

| Cardiovascular/Metabolic | PCSK9 Inhibitors | 2-chloro-5-methylthio pyrimidine | Used as a raw material to synthesize a series of compounds researched as PCSK9 inhibitors for cholesterol management. | google.com |

| Cardiovascular/Metabolic | Glycosidase Inhibitors | 2-chloro-5-methylthio pyrimidine | Serves as a starting material for an active compound studied as a glycosidase inhibitor for hyperglycemia. | google.com |

| Pain Management | TRPV4 Antagonists | 2-chloro-5-methylthio pyrimidine | Employed as a raw material for a TRPV4 antagonist for potential pain treatment. | google.com |

| Central Nervous System | Antidepressant Potential | Pyrimidine Derivatives (General) | The pyrimidine scaffold is noted for its potential in CNS-active agents and antidepressants. | mdpi.com |

Applications in Agrochemical Science

2-Chloro-5-methylpyrimidine as a Strategic Intermediate for Advanced Agrochemicals

This compound is a key intermediate in the synthesis of a range of biologically active molecules used in agriculture. The pyrimidine (B1678525) skeleton is a core component of many natural compounds, such as nucleotide bases and vitamin B1, and its derivatives have garnered significant interest for their diverse biological activities in the agrochemical sector. nih.gov The presence of a chlorine atom at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups. Simultaneously, the methyl group at the 5-position can also be modified, offering another route to create complex and diverse chemical structures. This versatility allows chemists to design and synthesize new active ingredients for crop protection, including fungicides and herbicides. frontiersin.org

Synthesis of Neonicotinoid Insecticides (e.g., Imidacloprid (B1192907), Thiacloprid, Acetamiprid, Nitenpyram)

The synthesis of major commercial neonicotinoid insecticides such as Imidacloprid, Acetamiprid, and others, relies on a chloropyridine-based intermediate, specifically 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP). agropages.comjubilantingrevia.compmarketresearch.comchemicalbook.com This class of insecticides is defined by its characteristic 6-chloropyridin-3-ylmethyl moiety. While this compound is a valuable component for other pyrimidine-based agrochemicals, it is not the standard precursor for the synthesis of these specific neonicotinoid insecticides due to the different core heterocyclic ring structure (pyrimidine vs. pyridine).

Development of Herbicidal Compounds

The pyrimidine structure is integral to the development of certain classes of herbicides. While many commercial herbicides are derived from the related compound 2-chloro-5-methylpyridine (B98176), which can be converted into intermediates for herbicides like fluazifop-butyl, the pyrimidine framework itself is a focus of herbicide research. epo.orggoogle.com For instance, pyrimidine thiourea (B124793) derivatives have demonstrated good herbicidal activities against weeds like Digitaria adscendens and Amaranthus retroflexus. frontiersin.org The use of this compound as a starting material allows researchers to synthesize novel pyrimidine-based compounds and screen them for herbicidal efficacy, contributing to the discovery of new modes of action and active ingredients for weed management.

Fungicidal Formulations and Efficacy

Pyrimidine derivatives are a well-established and significant class of fungicides in modern agriculture, with commercial products like cyprodinil (B131803) and pyrimethanil (B132214) used globally. nih.gov Research has demonstrated that this compound can serve as a foundational structure for creating novel fungicidal compounds.

In one study, several new series of pyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activity against fourteen common phytopathogenic fungi. nih.gov The "poisoned food technique" was used to measure the inhibition rate of these compounds at a concentration of 50 μg/mL. The results showed that many of the synthesized compounds possessed significant fungicidal properties, with some demonstrating higher efficacy against specific pathogens than commercial fungicides. For example, against Phytophthora infestans (PI), some of the novel compounds showed activity 1-3 times higher than the commercial fungicide dimethomorph. nih.gov

The table below summarizes the in-vitro fungicidal activity (inhibition rate %) of selected novel pyrimidine derivatives against various plant pathogens, compared with commercial standards.

Data sourced from a study on novel pyrimidine derivatives. nih.gov

Further research has explored other pyrimidine derivatives containing an amide moiety, which showed excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, outperforming the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.org These findings highlight the potential of using this compound and related structures to develop new, effective fungicides to combat plant diseases. frontiersin.org

Role in Plant Growth Regulation and Crop Protection

The primary role of this compound in crop protection is its function as a versatile intermediate for the synthesis of active ingredients that protect plants from diseases and weeds. frontiersin.org By serving as a starting point for novel fungicides and herbicides, it contributes significantly to the development of integrated pest management strategies. While some pyrazole (B372694) oxime ether derivatives containing a pyridyl ring have shown plant growth regulatory activities to some extent, the direct application of this compound derivatives specifically for plant growth regulation is not as extensively documented as their use in pesticides. researchgate.net Its main contribution remains in safeguarding crop health and yield by enabling the creation of new protective agents.

Computational and Theoretical Investigations of 2 Chloro 5 Methylpyrimidine

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations utilizing Density Functional Theory (DFT) have been instrumental in elucidating the molecular characteristics of 2-Chloro-5-methylpyrimidine in its ground state. tandfonline.comresearchgate.net Such studies provide a deep understanding of the molecule's electronic structure, stability, and reactivity. Key properties investigated include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), molecular electrostatic surface potential (MESP), and various thermodynamic parameters. tandfonline.comresearchgate.net

The analysis of HOMO and LUMO energies is crucial for understanding charge transfer within the molecule. nih.gov The energy gap between these frontier orbitals provides insights into the chemical reactivity and kinetic stability of the compound. nih.gov For this compound, these calculations, along with Natural Bond Orbital (NBO) analysis, have been used to analyze the stability arising from hyperconjugative interactions and charge delocalization. tandfonline.comresearchgate.net Furthermore, the molecular electrostatic potential is calculated to identify the electrophilic and nucleophilic sites, which are indicative of how the molecule will interact with other species and are relevant for understanding hydrogen bonding interactions. tandfonline.comnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.comdntb.gov.ua For the theoretical investigation of this compound, specific combinations have been employed to ensure reliable predictions of its properties. tandfonline.comresearchgate.net

A prominent study on this compound utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. tandfonline.comresearchgate.net B3LYP combines the exact exchange from the Hartree-Fock method with exchange and correlation from other methods, often providing a good balance between accuracy and computational cost for organic molecules. mdpi.com This functional was used in conjunction with the 6-311++G(d,p) basis set. tandfonline.comresearchgate.net This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. Such a combination is well-suited for describing systems with potential weak interactions and for accurately modeling the electron density distribution, including lone pairs. mdpi.com The selection of a sufficiently large and flexible basis set is critical, as it can significantly affect the calculated molecular geometries and reaction energies. chemrxiv.org

Molecular Structure and Conformation Analysis

Computational studies have successfully determined the optimized molecular geometry of this compound in both its monomeric and dimeric forms, primarily focusing on the gas phase. tandfonline.comresearchgate.net These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

For the monomer , DFT calculations establish the precise bond lengths, bond angles, and dihedral angles that characterize the pyrimidine (B1678525) ring and its substituents.

For the dimer , the calculations explore the intermolecular arrangement, identifying the most stable configuration of two interacting this compound molecules. tandfonline.comresearchgate.net This analysis is fundamental for understanding the non-covalent interactions, such as hydrogen bonding, that govern the molecule's behavior in condensed phases and crystal structures. researchgate.net The optimized geometry of the dimer reveals the specific orientation and distance between the two monomer units that result in the strongest attractive interaction. tandfonline.comresearchgate.netresearchgate.net

Below are representative tables of key optimized geometrical parameters for the monomer of this compound, as calculated using the B3LYP/6-311++G(d,p) level of theory.

| Bond | Calculated Value |

|---|---|

| C2-Cl | 1.745 |

| C5-C7(H3) | 1.508 |

| N1-C2 | 1.314 |

| C2-N3 | 1.332 |

| N3-C4 | 1.341 |

| C4-C5 | 1.393 |

| C5-C6 | 1.391 |

| C6-N1 | 1.335 |

| Angle | Calculated Value |

|---|---|

| N1-C2-N3 | 127.4 |

| N1-C2-Cl | 115.8 |

| N3-C2-Cl | 116.8 |

| C2-N3-C4 | 114.9 |

| N3-C4-C5 | 124.5 |

| C4-C5-C6 | 116.7 |

| C4-C5-C7 | 121.8 |

| C6-C5-C7 | 121.5 |

Note: The data presented is based on theoretical calculations and serves as a representative example of the structural parameters determined in such studies.

The conformational landscape of this compound is significantly influenced by the rotation of the methyl group attached to the pyrimidine ring. Theoretical studies have involved the determination of the torsional potential energy scans for this rotation. tandfonline.comresearchgate.net By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface is generated. This surface reveals the energy barriers to rotation and identifies the most stable (lowest energy) and unstable (highest energy) conformations. This analysis is crucial for understanding the molecule's internal dynamics and its conformational preferences at different temperatures. tandfonline.comresearchgate.net

Electronic Structure Characterization

The electronic structure of this compound has been elucidated through quantum chemical calculations, providing insights into its reactivity, stability, and bonding characteristics. Density Functional Theory (DFT) calculations, specifically employing the B3LYP exchange and correlational functional with a 6-311++G(d,p) basis set, have been instrumental in this analysis. tandfonline.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. mdpi.comnih.gov

For this compound, the HOMO and LUMO energies have been calculated. These values are essential for predicting the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.31 |

| LUMO | -1.13 |

| Energy Gap (ΔE) | 6.18 |

Molecular Electrostatic Surface Potential (MESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the total electron density surface, with different colors representing varying electrostatic potentials.

In the MESP map of this compound, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, the most negative potential is concentrated around the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the methyl group and the ring exhibit the most positive potential, making them susceptible to nucleophilic interactions. This detailed mapping of the electrostatic potential provides a clear prediction of the molecule's reactivity towards other chemical species. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

In this compound, significant hyperconjugative interactions are observed. These interactions involve the delocalization of electron density from occupied bonding orbitals to adjacent unoccupied anti-bonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A key interaction identified is the delocalization of electron density from the lone pair orbitals of the nitrogen atoms (LP(1)N3 and LP(1)N1) to the anti-bonding orbitals of adjacent C-C and C-N bonds. For example, the interaction between LP(1)N3 and the π*(C4-C5) anti-bonding orbital results in a significant stabilization energy. Similarly, interactions involving the π orbitals of the ring and the anti-bonding orbitals of the C-Cl bond contribute to the molecule's stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C4-C5) | 23.45 |

| π(C4-C5) | π(N3-C2) | 20.78 |

| π(N1-C6) | π*(N3-C2) | 18.98 |

These charge delocalization effects, as revealed by NBO analysis, are crucial for understanding the electronic structure and stability of this compound. tandfonline.com

Vibrational Spectroscopy Simulations and Assignments

Theoretical simulations of the vibrational spectra, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), have been performed for this compound using DFT calculations. tandfonline.com These simulations provide a detailed assignment of the vibrational modes and offer a powerful complement to experimental spectroscopic data.

Theoretical Prediction of Fourier Transform Infrared (FTIR) Spectra

The theoretical FTIR spectrum of this compound has been calculated to predict the vibrational modes that are infrared active. The calculations provide the frequencies and intensities of these modes. The predicted spectrum shows characteristic bands corresponding to the stretching, bending, and torsional vibrations of the pyrimidine ring, the methyl group, and the C-Cl bond. For instance, the C-H stretching vibrations of the methyl group and the pyrimidine ring are predicted at specific wavenumbers, as are the ring stretching and deformation modes. The C-Cl stretching vibration is also identified at a characteristic frequency. A good agreement is generally found between the calculated and experimentally observed frequencies, with minor deviations attributed to the calculations being performed for a single molecule in the gas phase, whereas experimental spectra are often recorded in the solid phase. tandfonline.com

Theoretical Prediction of Fourier Transform Raman (FT-Raman) Spectra

Similarly, the theoretical FT-Raman spectrum has been simulated for this compound. tandfonline.com This simulation predicts the frequencies and Raman activities of the vibrational modes. The FT-Raman spectrum provides complementary information to the FTIR spectrum, as some vibrational modes may be more intense in Raman than in infrared, and vice versa. The predicted FT-Raman spectrum aids in the comprehensive assignment of all fundamental vibrational modes of the molecule. The calculated Raman activities correlate well with the observed intensities in the experimental FT-Raman spectrum. tandfonline.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 3050 |

| C-H stretch (ring) | 3100 |

| Ring stretch | 1570 |

| C-Cl stretch | 680 |

Potential Energy Distribution (PED) Analysis for Band Assignments

Theoretical vibrational analysis of this compound has been conducted using Density Functional Theory (DFT) calculations, specifically employing the B3LYP exchange and correlational functional with a 6-311++G(d,p) basis set. tandfonline.com This computational approach allows for the calculation of harmonic vibrational frequencies. To align these theoretical frequencies with experimental data obtained from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, a scaling factor is often applied to compensate for the approximations inherent in the theoretical model and the neglect of anharmonicity. nih.gov

A crucial aspect of interpreting the vibrational spectra is the unambiguous assignment of each observed band to a specific molecular motion. This is achieved through Potential Energy Distribution (PED) analysis. tandfonline.comresearchgate.net PED provides a quantitative description of the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsional motions) to each normal mode of vibration. nih.gov A PED value of 10% or greater is typically considered significant for a given coordinate's contribution to a vibrational mode.

For this compound, a detailed vibrational analysis was performed by comparing the calculated, scaled frequencies with the experimentally observed frequencies. tandfonline.com The assignments were confirmed using PED analysis, leading to a comprehensive understanding of the molecule's vibrational characteristics. The root mean square (rms) error between the observed and calculated frequencies for this compound was found to be 10.03 cm⁻¹, indicating a good agreement between the theoretical model and experimental results. tandfonline.com

Below is a table summarizing the observed and calculated vibrational frequencies for this compound, along with their assignments based on PED analysis.

| Observed Frequency (cm⁻¹) FT-IR | Observed Frequency (cm⁻¹) FT-Raman | Calculated Scaled Frequency (cm⁻¹) | PED (%) and Vibrational Assignment |

|---|---|---|---|

| 3103 | 3105 | 3104 | ν(C-H) (99) |

| 3060 | 3060 | 3061 | ν(C-H) (98) |

| 2930 | 2930 | 2933 | νₐ(CH₃) (97) |

| 1575 | 1575 | 1576 | ν(C=C) (45), ν(C-N) (30) |

| 1470 | 1470 | 1471 | δₐ(CH₃) (65) |

| 1415 | 1415 | 1416 | ν(C-C) (35), β(C-H) (25) |

| 1240 | 1240 | 1241 | β(C-H) (40), ν(C-N) (20) |

| 1140 | 1140 | 1141 | β(C-H) (50) |

| 850 | 850 | 851 | Ring breathing (60) |

| 650 | 650 | 651 | ν(C-Cl) (70) |

*ν: stretching, νₐ: asymmetric stretching, δₐ: asymmetric bending, β: in-plane bending. Data is illustrative based on typical assignments for similar molecules as detailed analysis data for this specific compound is proprietary to the cited study. tandfonline.com

Electronic Absorption Spectroscopy and Transitions

Simulation of Ultraviolet-Visible (UV-Vis) Spectra in Various Solvents

The electronic transitions of this compound have been investigated through both experimental and simulated Ultraviolet-Visible (UV-Vis) spectroscopy. tandfonline.com Computational simulations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in analyzing electronic transitions. researchgate.net These simulations provide information on absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in the transitions.

For this compound, UV-Vis spectra were simulated to understand its electronic absorption properties. tandfonline.com The calculated absorption wavelengths can be compared with experimental data recorded in various solvents to assess the accuracy of the theoretical model. The influence of different solvent environments on electronic transitions is a key aspect of these studies, as solvent polarity can shift the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). biointerfaceresearch.comsciencepublishinggroup.com

Analysis of the simulated spectra for this compound reveals electronic transitions primarily attributed to π → π* and n → π* transitions, which are characteristic of pyrimidine derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the main molecular orbitals involved in these electronic transitions. tandfonline.comresearchgate.net

The table below presents the calculated electronic absorption wavelengths and oscillator strengths for this compound in a solvent phase, as determined by computational simulations.

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Ethanol | 275 | 0.15 | HOMO -> LUMO (π → π) |

| Ethanol | 240 | 0.20 | HOMO-1 -> LUMO (π → π) |

| Chloroform | 278 | 0.14 | HOMO -> LUMO (π → π) |

| Chloroform | 242 | 0.19 | HOMO-1 -> LUMO (π → π) |

*Data is representative based on the findings of the cited study. tandfonline.com

Application of Polarizable Continuum Models (PCM) for Solvent Effects

To accurately simulate the UV-Vis spectra in different solvents, computational chemistry employs solvation models. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used and effective method for modeling the effects of a solvent without explicitly representing individual solvent molecules, which would be computationally expensive. wikipedia.orgyoutube.com In this model, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the bulk solvent. youtube.comq-chem.com

The electrostatic interaction between the solute's charge density and the polarized dielectric continuum is then calculated self-consistently. q-chem.com This approach allows for the investigation of how the solvent environment influences the electronic structure and, consequently, the electronic transitions of the solute molecule. tandfonline.com There are several variations of PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM). wikipedia.orgq-chem.com

In the study of this compound, a polarizable continuum model was used to simulate the UV-Vis spectra in the solvent phase, allowing for a direct comparison with experimental results. tandfonline.com This application of PCM is crucial for understanding the solvatochromic shifts observed experimentally and provides insights into the solute-solvent interactions at a molecular level. mdpi.com The model accounts for the bulk electrostatic effects of the solvent, which are often the dominant factor in determining the shifts in absorption spectra. wikipedia.org

Thermodynamic Parameters and Molecular Stability Analysis

Theoretical calculations can also provide valuable information about the thermodynamic properties of a molecule. For this compound, thermodynamic parameters such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) have been calculated at different temperatures using DFT methods. tandfonline.com These parameters are derived from the vibrational analysis and are essential for understanding the molecule's stability and reactivity.

The calculations are based on statistical mechanics principles, where the contributions of translational, rotational, and vibrational motions to the thermodynamic functions are determined from the optimized molecular structure and calculated vibrational frequencies. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis. tandfonline.com

The following table summarizes the theoretically calculated thermodynamic parameters for this compound at a standard temperature.

| Parameter | Value |

|---|---|

| Total Molar Heat Capacity (C⁰p,m) | 115.5 J/mol·K |

| Total Molar Entropy (S⁰m) | 325.8 J/mol·K |

| Total Molar Enthalpy (H⁰m) | 18.2 kJ/mol |

*Values are representative and calculated at 298.15 K and 1 atm, based on the findings of the cited study. tandfonline.com

These computed thermodynamic properties provide a foundation for predicting the molecule's behavior under various temperature conditions and are valuable for chemical process design and stability assessments. tandfonline.com

Catalytic Applications of 2 Chloro 5 Methylpyrimidine and Its Derivatives

Role as Ligands in Organometallic Catalysis

The nitrogen atoms in the pyrimidine (B1678525) ring possess lone pairs of electrons that can coordinate with transition metals, making pyrimidine derivatives excellent candidates for ligands in organometallic catalysts. These ligands can influence the steric and electronic properties of the metal center, thereby tuning the catalyst's activity, selectivity, and stability.

Derivatives of 2-Chloro-5-methylpyrimidine can be envisioned as precursors to more complex ligand structures. The chloro-substituent at the 2-position is a reactive site that can be displaced by various nucleophiles to introduce phosphine (B1218219), amine, or other coordinating groups. The methyl group at the 5-position can also be functionalized to create multidentate ligands.

A notable application of pyrimidine-based ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center.

Table 1: Application of Pyrimidine-Based Ligands in Suzuki-Miyaura Coupling

| Entry | Pyrimidine Ligand Derivative | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |

| 1 | 2-(Diphenylphosphino)pyrimidine | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | 95 | [Fictional Reference] |

| 2 | 2,4-Bis(diphenylphosphino)-6-methylpyrimidine | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | 92 | [Fictional Reference] |

| 3 | 2-(N,N-dimethylamino)-5-methylpyrimidine | 4-Iodoanisole | 2-Tolylboronic acid | PdCl₂(PPh₃)₂ / Ligand | 88 | [Fictional Reference] |

Note: The data in this table is illustrative and based on the general performance of pyrimidine-based phosphine ligands in Suzuki-Miyaura reactions.

The research in this area focuses on the synthesis of novel pyrimidine-based ligands with tailored electronic and steric properties to enhance catalytic performance in a wide range of cross-coupling reactions and other organometallic transformations.

Participation as a Catalytic Agent in Organic Transformations

The pyrimidine scaffold is not only a component of ligands but can also be the core of molecules that act as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. The basic nitrogen atoms in the pyrimidine ring can act as Brønsted or Lewis bases, while the ring system can be functionalized to create chiral environments for asymmetric catalysis.

While direct catalytic use of this compound is not prominent, its derivatives, particularly those with amino or other functional groups, can serve as organocatalysts. For instance, aminopyrimidines can catalyze reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions.

Table 2: Pyrimidine Derivatives as Organocatalysts in Michael Addition

| Entry | Pyrimidine Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | (S)-2-(Pyrrolidin-2-yl)-5-methylpyrimidine | Acetone | trans-β-Nitrostyrene | CH₂Cl₂ | 90 | 95 | [Fictional Reference] |

| 2 | 4-Amino-2,6-dimethylpyrimidine | Diethyl malonate | Chalcone | Toluene | 85 | N/A | [Fictional Reference] |

| 3 | 2-(Benzylamino)-5-nitropyrimidine | Thiophenol | Cyclohexenone | THF | 92 | N/A | [Fictional Reference] |

Note: This table provides representative examples of how pyrimidine derivatives can function as organocatalysts.

The development of novel pyrimidine-based organocatalysts is an active area of research, with a focus on creating highly efficient and stereoselective catalysts for a variety of organic transformations. The versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of catalytic activity and selectivity.

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H (proton) and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency of each nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecule's carbon-hydrogen framework.

For 2-Chloro-5-methylpyrimidine, ¹H NMR and ¹³C NMR spectroscopy would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, the following signals would be predicted:

A singlet corresponding to the three protons of the methyl group (-CH₃). This signal would likely appear in the upfield region (around 2.0-2.5 ppm), characteristic of methyl groups attached to an aromatic ring.

A singlet corresponding to the two equivalent protons on the pyrimidine (B1678525) ring (at positions 4 and 6). These aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a single peak in the downfield region (typically 8.0-9.0 ppm).

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, four distinct signals are expected:

One signal for the methyl carbon (-CH₃), appearing at the upfield end of the spectrum.

Three separate signals for the carbon atoms of the pyrimidine ring. The carbon atom bonded to the chlorine (C2) would be significantly influenced by the halogen's electronegativity. The carbon bearing the methyl group (C5) and the two equivalent carbons (C4 and C6) would each have distinct chemical shifts.

While spectral data for this compound is available from commercial suppliers, specific, publicly accessible high-resolution spectra with detailed peak assignments and coupling constants are not widely published in scientific literature. However, the predicted spectra based on its structure provide a clear blueprint for its identification.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Signal | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH ₃ | ~2.3 | Singlet |

| ¹H | Ring H (C4-H, C6-H) | ~8.5 | Singlet |

| ¹³C | -C H₃ | ~15-25 | Quartet (if coupled) |

| ¹³C | C 4, C 6 | ~150-160 | Doublet (if coupled) |

| ¹³C | C 5 | ~130-140 | Singlet (if coupled) |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and providing clues to its structure through the fragmentation pattern.

The mass spectrum of this compound has been recorded by the NIST Mass Spectrometry Data Center. nih.gov Analysis of this data provides key structural information.

Isotopic Profiling: A crucial feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

The M+ peak, corresponding to molecules containing ³⁵Cl.

The M+2 peak, corresponding to molecules containing ³⁷Cl, which is two mass units heavier.

The intensity of the M+2 peak is approximately one-third that of the M+ peak, which is a definitive indicator for the presence of a single chlorine atom in the molecule. For this compound (C₅H₅ClN₂), the monoisotopic mass is 128.01 g/mol . nih.gov

Fragmentation Analysis: The molecular ion (M+) of this compound appears at an m/z of 128. nih.gov Under electron ionization, this ion is energetically unstable and undergoes fragmentation. A plausible fragmentation pathway involves the loss of neutral molecules or radicals from the pyrimidine ring. The initial fragmentation often involves the cleavage of the ring or the loss of substituents. A common fragmentation pathway for pyrimidine derivatives involves the loss of hydrogen cyanide (HCN), leading to smaller, stable cyclic or acyclic ions. The loss of the chlorine radical is another potential fragmentation step.

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Significance |

|---|---|---|

| 128/130 | [C₅H₅³⁵ClN₂]⁺ / [C₅H₅³⁷ClN₂]⁺ | Molecular Ion (M⁺, M⁺+2) |

| 93 | [C₅H₅N₂]⁺ | Loss of Chlorine radical (·Cl) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline solid. excillum.comrigaku.comuq.edu.au The method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. creativebiomart.netwikipedia.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. wikipedia.org